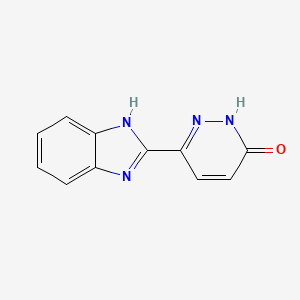

6-(1H-benzoimidazol-2-yl)pyridazin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-10-6-5-9(14-15-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAZGOOHQVSQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416744 | |

| Record name | STK563776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300391-03-1 | |

| Record name | STK563776 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 1h Benzoimidazol 2 Yl Pyridazin 3 Ol

Established Synthetic Routes to the 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol Core

The established methods for constructing the this compound scaffold typically involve the sequential or convergent synthesis of the two heterocyclic rings.

Multi-step synthesis remains a common and versatile approach for the preparation of complex heterocyclic systems like pyridazinyl-benzimidazoles. mdpi.com These strategies offer the advantage of isolating and purifying intermediates, which allows for greater control over the final product's structure. A general and logical multi-step approach to this compound would likely involve the initial synthesis of a functionalized pyridazin-3-one, followed by the construction of the benzimidazole (B57391) ring.

One plausible pathway begins with the synthesis of a 6-substituted pyridazin-3(2H)-one. For instance, a 6-halopyridazin-3-one or a pyridazin-3(2H)-one-6-carboxylic acid can serve as a key intermediate. The pyridazinone ring itself can be constructed through the cyclization of appropriate dicarbonyl compounds with hydrazine (B178648). nih.govdurham.ac.uk For example, the reaction of a γ-keto acid with hydrazine hydrate (B1144303) is a well-established method for forming the pyridazinone core. google.com

Once the functionalized pyridazin-3-one is obtained, the benzimidazole ring can be formed. A common method for benzimidazole synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. organic-chemistry.orgnih.govresearchgate.net Therefore, a pyridazin-3(2H)-one-6-carboxylic acid could be reacted with o-phenylenediamine, often in the presence of an acid catalyst like polyphosphoric acid (PPA) or under high-temperature conditions, to induce cyclodehydration and form the desired benzimidazole ring. researchgate.net

Alternatively, a 6-halopyridazin-3-one could undergo a coupling reaction with o-phenylenediamine, followed by cyclization. While direct coupling to form the benzimidazole in one step is less common, a multi-step sequence involving initial N-arylation followed by cyclization is a possibility.

A representative multi-step synthesis is outlined below:

Formation of a functionalized pyridazinone: Reaction of a suitable γ-ketoacid with hydrazine hydrate to yield a 6-substituted-4,5-dihydropyridazin-3(2H)-one, which can be subsequently oxidized to the corresponding pyridazin-3(2H)-one.

Functional group manipulation (if necessary): For instance, hydrolysis of an ester group at the 6-position to a carboxylic acid.

Benzimidazole ring formation: Condensation of the 6-carboxypyridazin-3-one with o-phenylenediamine under dehydrating conditions to afford this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | γ-ketoacid, Hydrazine hydrate | EtOH, reflux | 6-substituted-4,5-dihydropyridazin-3(2H)-one |

| 2 | 6-substituted-4,5-dihydropyridazin-3(2H)-one | Oxidizing agent (e.g., Br₂/AcOH) | 6-substituted-pyridazin-3(2H)-one |

| 3 | 6-carboxypyridazin-3(2H)-one, o-phenylenediamine | Polyphosphoric acid, heat | This compound |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. umich.edu For the synthesis of this compound, a one-pot strategy could involve the reaction of a dicarbonyl compound, hydrazine, and o-phenylenediamine or its precursor.

A potential one-pot approach could start from a suitably functionalized dicarbonyl compound that can react sequentially with hydrazine to form the pyridazinone ring and with o-phenylenediamine to form the benzimidazole ring. For example, a 1,2,4-tricarbonyl compound or its synthetic equivalent could be a versatile starting material.

Another one-pot strategy could involve the in-situ formation of a reactive intermediate that undergoes subsequent cyclization reactions. For instance, the reaction between an acetophenone (B1666503) derivative and glyoxylic acid can generate an intermediate that, upon reaction with hydrazine hydrate, forms a pyridazin-3-one. nih.gov If this pyridazinone intermediate has a suitable functional group, it could then react in the same pot with o-phenylenediamine to form the benzimidazole ring. One-pot syntheses of benzimidazoles from o-phenylenediamine and aldehydes are well-documented and often proceed in high yields. nih.govnih.gov

| Starting Materials | Reagents and Conditions | Key Features |

| Acetophenone derivative, Glyoxylic acid, Hydrazine hydrate, o-phenylenediamine | One-pot, sequential addition of reagents, potentially with a catalyst | Combines pyridazinone and benzimidazole formation in a single pot. |

| 2-haloaniline, Ammonia, Aldehyde | Copper-catalyzed three-component reaction | Efficient synthesis of benzimidazole core which could potentially be adapted. organic-chemistry.org |

Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

The use of catalysts is a cornerstone of green chemistry, as it can lead to higher reaction rates, milder reaction conditions, and improved selectivity. Various catalytic systems have been developed for the synthesis of both pyridazine (B1198779) and benzimidazole rings.

For benzimidazole synthesis, a wide array of catalysts have been reported, including Lewis acids, Brønsted acids, and transition metal catalysts. Supported gold nanoparticles have been shown to be effective for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov Similarly, heterogeneous catalysts like MgO@DFNS have been used for the clean and efficient synthesis of benzimidazoles. organic-chemistry.org Copper-catalyzed multi-step reactions have also been employed for the direct synthesis of benzimidazole derivatives. nih.gov

In pyridazine synthesis, copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. researchgate.net Lewis acid-mediated inverse electron demand Diels-Alder reactions also offer a regioselective pathway to functionalized pyridazines. researchgate.net

A catalytic approach to this compound would likely involve a catalyzed cyclization step for either the pyridazinone or the benzimidazole ring, or potentially a tandem catalytic process.

| Heterocyclic Core | Catalytic System | Advantages |

| Benzimidazole | Supported Gold Nanoparticles (Au/TiO₂) | Mild conditions, high yields, reusability of catalyst. nih.gov |

| Benzimidazole | MgO@DFNS | Heterogeneous catalyst, clean reaction, excellent yields. organic-chemistry.org |

| Pyridazine | Cu(II) | Aerobic conditions, good yields. researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of both pyridazine and benzimidazole derivatives.

Microwave irradiation can be particularly effective for the condensation reactions required to form these heterocyclic rings. For instance, the synthesis of 2-substituted benzimidazoles via the mono-condensation of o-phenylenediamines and aldehydes can be efficiently carried out under microwave irradiation. dergipark.org.tr Similarly, microwave-assisted synthesis has been employed for the preparation of various pyridazinone derivatives, significantly reducing reaction times. researchgate.netresearchgate.netnih.gov

A microwave-assisted synthesis of this compound could involve microwave heating at one or more stages of a multi-step synthesis, or in a one-pot procedure, to expedite the formation of the target molecule. nih.gov

| Reaction Type | Key Advantages of Microwave-Assisted Synthesis |

| Benzimidazole formation from o-phenylenediamine and aldehyde | Reduced reaction times, high yields, cleaner reactions. dergipark.org.truc.pt |

| Pyridazinone synthesis | Shorter reaction times, improved efficiency. researchgate.netresearchgate.net |

| One-pot multi-component reactions | Rapid assembly of complex molecules. researchgate.net |

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. mdpi.com While the application of flow chemistry to the direct synthesis of this compound is not yet widely reported, the synthesis of the individual heterocyclic components has been explored in flow reactors.

The synthesis of pyrazoles and other nitrogen-containing heterocycles has been successfully demonstrated using flow chemistry, highlighting the potential for improved safety and efficiency. Sequential flow processes have also been developed for the synthesis of various heterocyclic compounds, demonstrating the modularity and versatility of this technology. durham.ac.uk For example, multi-step flow synthesis has been used to prepare complex heterocyclic structures, often incorporating in-line purification steps.

A future flow chemistry approach to this compound could involve a multi-reactor setup where the pyridazinone core is synthesized in the first reactor, followed by an in-line purification and subsequent reaction with o-phenylenediamine in a second reactor to form the benzimidazole ring. This would allow for a continuous and automated production of the final compound.

| Technology | Potential Application to Target Compound | Advantages |

| Flow Chemistry | Sequential synthesis of pyridazinone and benzimidazole rings in a continuous process. | Enhanced safety, scalability, precise control, potential for automation. |

Functionalization and Derivatization Studies of the this compound Skeleton

The ability to selectively modify the this compound core is crucial for tailoring its properties for specific applications. Researchers have explored a variety of chemical reactions to functionalize this scaffold, including electrophilic and nucleophilic substitutions, palladium-catalyzed cross-couplings, and the construction of fused heterocyclic systems. These studies have paved the way for the creation of a diverse library of derivatives with a wide range of potential uses.

Electrophilic Aromatic Substitution Reactions on the Core Structure

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. In the context of this compound, both the benzimidazole and pyridazine rings can potentially undergo electrophilic attack. The benzimidazole ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridazine ring. The regioselectivity of these reactions is influenced by the electronic properties of both heterocyclic systems and the reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Nitration: Introduction of a nitro group (-NO2) onto the benzimidazole ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: The introduction of halogen atoms (e.g., -Cl, -Br, -I) can be accomplished using various halogenating agents. Halogenated derivatives are valuable intermediates for cross-coupling reactions.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H), which can alter the solubility and electronic properties of the molecule.

Alkylation and Acylation: Friedel-Crafts type reactions can introduce alkyl or acyl groups, although the conditions need to be carefully controlled to avoid side reactions.

While specific examples of electrophilic aromatic substitution on this compound are not extensively reported in the literature, the known reactivity of benzimidazole suggests that these reactions are feasible and would primarily occur on the benzene (B151609) ring portion of the benzimidazole moiety.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions are a key strategy for modifying the this compound skeleton, particularly on the pyridazine ring. The pyridazin-3-ol moiety can exist in tautomeric equilibrium with its pyridazin-3(2H)-one form. This allows for a range of nucleophilic reactions.

One common approach is the conversion of the hydroxyl group of the pyridazin-3-ol into a better leaving group, such as a chloro group. This can be achieved by treatment with reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). The resulting 6-(1H-benzoimidazol-2-yl)-3-chloropyridazine is a versatile intermediate for subsequent nucleophilic substitution reactions.

The scope of nucleophiles that can be employed is broad and includes:

Amines: Reaction with primary or secondary amines leads to the formation of 3-amino-6-(1H-benzoimidazol-2-yl)pyridazine derivatives.

Alkoxides and Thiolates: Treatment with alkoxides or thiolates allows for the introduction of alkoxy or alkylthio groups at the 3-position.

Hydrazine: Reaction with hydrazine hydrate can yield the corresponding 3-hydrazinylpyridazine, a valuable precursor for the synthesis of fused heterocyclic systems. acs.org

Furthermore, the nitrogen atom of the benzimidazole ring can also act as a nucleophile. N-alkylation or N-acylation of the benzimidazole moiety can be achieved by reaction with alkyl halides or acyl chlorides in the presence of a base. nih.govnih.gov This provides another avenue for introducing diversity into the molecular structure.

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridazine Derivatives

| Starting Material | Reagent | Product | Reference |

| 6-(Aryl)pyridazin-3(2H)-one | POCl3 | 3-Chloro-6-(aryl)pyridazine | acs.org |

| 3-Chloro-6-(aryl)pyridazine | Hydrazine Hydrate | 3-Hydrazinyl-6-(aryl)pyridazine | acs.org |

| 6-Substituted 1H-benzimidazole | Substituted Halides | N-Substituted 6-(chloro/nitro)-1H-benzimidazole | nih.govnih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are powerful tools for the functionalization of heterocyclic compounds. To employ these reactions on the this compound skeleton, it is typically necessary to first introduce a suitable leaving group, such as a halogen (Br, I) or a triflate group, onto one of the heterocyclic rings. As mentioned previously, the pyridazin-3-ol can be converted to a 3-chloropyridazine, which can then serve as a substrate for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-pyridazine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. For instance, a 3-bromo-6-(thiophen-2-yl)pyridazine has been successfully coupled with various (hetero)arylboronic acids. nih.govresearchgate.netscholarsportal.info

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and a halo-pyridazine. It is a valuable method for introducing alkynyl moieties, which can serve as handles for further transformations or as key components in functional materials. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govnih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halo-pyridazine with an amine in the presence of a palladium catalyst and a base. It is a powerful method for synthesizing a wide range of amino-substituted pyridazines.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh3)4, Na2CO3 | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.govresearchgate.netscholarsportal.info |

| Sonogashira | 5-Iodopyridazin-3(2H)-ones | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, amine base | 5-Alkynylpyridazin-3(2H)-ones | nih.gov |

| Suzuki-Miyaura | 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine | Boronic acids | Pd catalyst, base | 6-Aryl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine |

Heterocycle Formation and Annulation Strategies on Derivatives

The functionalized derivatives of this compound can serve as versatile building blocks for the construction of more complex, fused heterocyclic systems. These annulation reactions can occur on either the pyridazine or the benzimidazole portion of the molecule, leading to a wide array of novel polycyclic structures.

On the pyridazine ring, a common strategy involves the use of a 3-hydrazinyl-6-(1H-benzoimidazol-2-yl)pyridazine intermediate. This hydrazinyl group can be cyclized with various reagents to form fused five- or six-membered rings. For example:

Reaction with α,β-unsaturated ketones or esters can lead to the formation of pyrazolopyridazine derivatives.

Treatment with orthoesters or acid chlorides followed by cyclization can yield triazolopyridazines. acs.org

Condensation with dicarbonyl compounds can be used to construct pyridazino[4,5-b]quinoxalines.

On the benzimidazole ring, annulation strategies often involve the functional groups on the benzene ring or the N-H of the imidazole (B134444). Palladium-catalyzed C-H activation and annulation reactions have been reported for related benzimidazole-containing systems, leading to the formation of fused polycyclic aromatic compounds. nih.gov

Table 3: Examples of Heterocycle Formation from Pyridazine Derivatives

| Starting Material | Reagent | Fused Heterocycle Formed | Reference |

| 3-Hydrazinyl-6-(aryl)pyridazine | Ethylacetoacetate | Pyrazolopyridazine | acs.org |

| 3-Hydrazinyl-6-(aryl)pyridazine | Acetic Acid | Triazolopyridazine | acs.org |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic Anhydride | Pyridazinotriazine | nih.gov |

Bioconjugation Strategies for Chemical Probe Development

The this compound scaffold holds significant promise for the development of chemical probes to study biological systems. Benzimidazole derivatives are well-known inhibitors of various kinases, which are key regulators of cellular processes. nih.gov By designing derivatives of this scaffold that can be conjugated to reporter molecules (e.g., fluorophores, biotin), it is possible to create powerful tools for chemical biology research.

The development of such chemical probes typically involves the introduction of a bioorthogonal handle onto the core structure. This can be achieved through the functionalization reactions described in the preceding sections. For example:

A terminal alkyne can be introduced via a Sonogashira coupling, which can then be used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter molecule.

An azide (B81097) group can be introduced through nucleophilic substitution of a halo-derivative.

A reactive functional group, such as a carboxylic acid or an amine, can be incorporated and used for standard amide bond formation with a suitable reporter.

While specific examples of bioconjugation with this compound are not yet prevalent in the literature, the synthetic methodologies available for this scaffold provide a clear path for the design and synthesis of such chemical probes. The ability to create these tools will undoubtedly facilitate a deeper understanding of the biological targets of this important class of compounds.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization in Research

X-ray Crystallography of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol and its Derivatives for Structural Insight

X-ray crystallography stands as the quintessential technique for determining the precise atomic arrangement of a molecule in its solid, crystalline form. unimi.it It offers unambiguous evidence of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single crystal X-ray diffraction is a powerful method used to determine the exact three-dimensional structure of a molecule. unimi.it Analysis of the tautomeric form, 6-(benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one, co-crystallized with N,N-dimethylformamide (DMF), provides significant structural details. researchgate.net In the solid state, the molecule crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

The crystal structure reveals that the benzimidazole (B57391) ring system is nearly planar. researchgate.net The packing of the molecules within the crystal is stabilized by a network of intermolecular hydrogen bonds. Specifically, the N-H group of the benzimidazole and the N-H group of the pyridazinone ring form hydrogen bonds with the oxygen atom of the DMF solvent molecule. Additionally, a C—H···O hydrogen bond is observed between a carbon on the benzimidazole ring and the oxygen of the pyridazinone ring of an adjacent molecule. researchgate.net These interactions create a stable, three-dimensional supramolecular architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₅O₂ |

| Formula Weight | 285.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.072(3) |

| b (Å) | 7.7303(15) |

| c (Å) | 12.871(3) |

| β (°) | 105.79(3) |

| Volume (ų) | 1347.1(5) |

To understand how a molecule may interact with biological systems, co-crystallization with macromolecular targets like proteins or enzymes is performed. While specific co-crystal data for this compound with a biological target is not prominently available, studies on related benzimidazole derivatives provide valuable insights. For instance, the crystal structure of [2-(1H-benzimidazol-2-yl-κN³)aniline-κN]dichloridozinc(II) shows how the benzimidazole moiety coordinates with a metal ion. nih.gov The bidentate nature of the ligand, chelating through the aniline (B41778) nitrogen and one of the imidazole (B134444) nitrogens, demonstrates the key interaction points of the benzimidazole core. nih.gov

In drug discovery research, molecular docking studies are often used to predict the binding affinity and conformation of a ligand within the active site of a protein target. For a series of related S-alkyl benzimidazole-thienopyrimidines, docking studies showed a high affinity for the TrmD enzyme from P. aeruginosa, a potential antibacterial target. mdpi.com Such computational predictions are critical first steps that guide subsequent co-crystallization experiments aimed at verifying the precise binding mode.

Solution-State Conformational Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Techniques

NMR spectroscopy is indispensable for determining molecular structure and dynamics in solution, providing a complementary perspective to the static picture from solid-state X-ray analysis.

Complete and unambiguous assignment of ¹H and ¹³C NMR signals for complex molecules like this compound is achieved through a combination of one- and two-dimensional NMR experiments. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations). researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry and conformation. researchgate.netresearchgate.net For example, a NOESY correlation between protons on the pyridazinol ring and protons on the benzimidazole ring would confirm their spatial proximity.

For pyridazinone derivatives, HMBC experiments are key to assigning the carbon signals of the heterocyclic ring and the attached substituents. nih.gov Similarly, for complex benzimidazole systems, techniques like ¹H-¹⁵N HMBC can be used to resolve ambiguous signal assignments. bohrium.com

| Technique | Correlation Type | Information Gained |

|---|---|---|

| COSY | H4' ↔ H5' | Confirms adjacent protons on the pyridazine (B1198779) ring. |

| HMBC | H4' → C6' | Connects the pyridazine ring proton to the carbon bearing the benzimidazole group. |

| HMBC | H7 → C2 | Confirms the link between the benzimidazole and pyridazine moieties. |

| NOESY | H5' ↔ H7 | Indicates spatial proximity between the two heterocyclic rings, helping to define the preferred conformation. |

The structure of this compound is not static in solution; it undergoes dynamic processes, primarily tautomerism. Two distinct tautomeric equilibria are possible: the keto-enol tautomerism on the pyridazine ring and the prototropic tautomerism on the benzimidazole ring.

Pyridazine Tautomerism: The pyridazin-3-ol form can exist in equilibrium with its more stable keto tautomer, pyridazin-3(2H)-one. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) show that a direct intramolecular hydrogen transfer from the oxygen to the nitrogen has a very high activation energy (around 42.6 kcal/mol). researchgate.net However, a mechanism involving a dimer, where two molecules facilitate a double hydrogen transfer, has a much lower and more accessible activation energy (around 14.7 kcal/mol), suggesting this is the more likely pathway for tautomerization. researchgate.net

Benzimidazole Tautomerism: The proton on the nitrogen of the 1H-benzimidazole ring can move to the other nitrogen atom (N1 ↔ N3). This process, known as prototropic exchange, can be fast on the NMR timescale, leading to averaged signals for the symmetric carbons (C4/C7 and C5/C6) in the benzene (B151609) portion of the ring system. beilstein-journals.orgmdpi.com Dynamic NMR (DNMR) experiments can be used to measure the rate of this exchange. For benzimidazole itself in a specific solvent (HMPA-d18), the energy barrier (ΔG‡) for this proton transfer was determined to be 58.0 kJ·mol⁻¹. beilstein-journals.org The rate of this tautomerism is influenced by the solvent and substituents on the ring. beilstein-journals.org

Mass Spectrometry for Mechanistic Fragmentation and High-Resolution Characterization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and, through fragmentation, clues about its structure. semanticscholar.org

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula. csic.es This is a standard method for confirming the identity of newly synthesized compounds.

Electron ionization mass spectrometry (EI-MS) is often used to study the fragmentation pathways of organic molecules. For compounds containing the 2-substituted benzimidazole motif, the fragmentation pattern provides structural confirmation. mdpi.comresearchgate.net The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the pyridazine and benzimidazole rings, leading to fragment ions corresponding to each heterocyclic system.

Characteristic fragmentation of the benzimidazole ring itself, often involving the loss of HCN, which is a hallmark of this moiety.

Fragmentation of the pyridazinone ring, which may involve the loss of molecules like N₂, CO, or HCN.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 226 | [M]⁺ Molecular Ion (C₁₁H₈N₄O) |

| 198 | [M - CO]⁺ |

| 118 | [C₇H₆N₂]⁺ (Benzimidazole radical cation) |

| 91 | [C₆H₅N]⁺ (From benzimidazole fragmentation) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing insights into the connectivity of a molecule by analyzing the fragmentation of a selected precursor ion. For this compound, the fragmentation pattern would be influenced by the inherent stability and reactivity of its constituent benzimidazole and pyridazinol rings.

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pathways are predicted to involve characteristic losses from both heterocyclic systems. Research on the fragmentation of benzimidazole derivatives has shown that a common pathway involves the opening of the imidazole ring, leading to the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.net This process is a hallmark of the benzimidazole core's fragmentation. researchgate.net

Simultaneously, the pyridazinol portion of the molecule would also undergo characteristic fragmentation. The pyridazine ring could exhibit cleavage, potentially losing nitrogen gas (N₂) or other small neutral molecules. The fragmentation of the molecular ion can be initiated by the cleavage of the bonds between the two heterocyclic rings or within the rings themselves. journalijdr.comjournalijdr.com

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve several key steps:

Initial Cleavage: The bond between the benzimidazole and pyridazine rings could cleave, generating ions corresponding to each heterocyclic moiety.

Benzimidazole Ring Fragmentation: The isolated benzimidazole-containing fragment would likely undergo the characteristic sequential loss of HCN. researchgate.net

Pyridazinol Ring Fragmentation: The pyridazinol fragment could lose CO, N₂, or other small fragments, which is typical for this class of compounds.

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure by piecing together the observed fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Assignment of Fragment |

| [M+H]⁺ | Varies | HCN | Loss from benzimidazole ring |

| [M+H]⁺ | Varies | N₂ | Loss from pyridazine ring |

| [M+H]⁺ | Varies | CO | Loss from pyridazinol ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Mixtures

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion. nih.govmdpi.com This precision allows for the determination of the elemental composition of the molecule, which is often sufficient to distinguish it from other compounds with the same nominal mass. For this compound (C₁₁H₈N₄O), HRMS would be used to confirm its molecular formula.

The theoretical exact mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O). The protonated molecule, [C₁₁H₉N₄O]⁺, would be observed in the mass spectrum. The high resolving power of the instrument allows for the differentiation of this ion from other potential isobaric interferences in a complex matrix. This capability is particularly valuable in fields like metabolite identification and environmental analysis. nih.govresearchgate.net

The use of HRMS in the characterization of novel pyridazinone and benzimidazole derivatives is a standard practice, as it provides a high degree of confidence in the assigned structure. nih.govmdpi.comresearchgate.net

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₁₁H₈N₄O | [M+H]⁺ | 213.0771 |

| C₁₁H₈N₄O | [M+Na]⁺ | 235.0590 |

| C₁₁H₈N₄O | [M-H]⁻ | 211.0625 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.govmdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The pyridazinol tautomer would exhibit a prominent O-H stretching vibration, likely broadened due to hydrogen bonding, in the region of 3400-3200 cm⁻¹. The N-H stretching vibration of the benzimidazole ring is also expected in this region, typically around 3300-3100 cm⁻¹. researchgate.netnist.gov

The C=O stretching vibration of the pyridazinone tautomer would appear as a strong band around 1660-1680 cm⁻¹. The C=N and C=C stretching vibrations of both aromatic rings will produce a series of bands in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are expected just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, making it a useful tool for analyzing the heterocyclic core.

The presence of both proton-donating (N-H, O-H) and proton-accepting (N, C=O) groups in the molecule suggests the potential for strong intermolecular hydrogen bonding in the solid state. These interactions would be reflected in the vibrational spectra by the broadening and shifting of the corresponding stretching bands.

| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) | Expected Raman Signal | Notes |

| O-H Stretch (Pyridazinol) | 3400-3200 (broad) | Weak | Broadened due to hydrogen bonding. |

| N-H Stretch (Benzimidazole) | 3300-3100 | Moderate | Characteristic of the benzimidazole moiety. |

| Aromatic C-H Stretch | 3100-3000 | Strong | |

| C=O Stretch (Pyridazinone) | 1680-1660 | Moderate | Indicates the presence of the keto tautomer. |

| C=N Stretch | 1650-1550 | Strong | Overlapping with C=C stretches. |

| C=C Aromatic Stretch | 1600-1400 | Strong | Multiple bands expected from both rings. |

The comprehensive analysis using these advanced spectroscopic techniques is crucial for the unequivocal structural confirmation and for understanding the subtle electronic and structural features of this compound.

Mechanism of Action and Molecular Target Identification Research

In Vitro Biochemical Assays for Elucidating Target Engagement

In vitro assays are indispensable initial steps to identify and characterize the molecular targets of a compound. These biochemical tests isolate specific biological components, such as enzymes or receptors, to measure the direct effect of the compound on their function, free from the complexities of a cellular environment.

A primary mechanism for compounds containing benzimidazole (B57391) and pyridazine (B1198779) rings is the inhibition of enzymes. Research into related pyridazine derivatives has demonstrated significant inhibitory activity against several key enzymes involved in inflammation. For instance, a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides were evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Kinetic studies revealed that these compounds act as potent inhibitors. The inhibition constant (Kᵢ) is a critical measure of an inhibitor's potency, with lower values indicating stronger binding to the enzyme. The mechanism of inhibition—whether competitive, non-competitive, or uncompetitive—describes how the inhibitor interacts with the enzyme and its substrate.

Detailed kinetic analysis of a related unsubstituted pyridazine derivative, compound 3 , showed it to be a highly potent inhibitor of the hCA I isoform with a Kᵢ value of 23.5 nM. The study also demonstrated that many of these pyridazine-based compounds exhibited dual inhibition of both COX-2 and 5-LOX, a sought-after characteristic for developing advanced anti-inflammatory agents.

Table 1: In Vitro Enzyme Inhibition Data for Structurally Related Pyridazine Sulfonamide Derivatives This table presents data for compounds structurally related to 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol to illustrate typical research findings.

| Compound | Target Enzyme | Kᵢ (nM) |

| 3 | hCA I | 23.5 |

| 7a | hCA I | 48.3 |

| 7b | hCA I | 52.6 |

| 5a | hCA I | 98.3 |

Data sourced from research on 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives.

Beyond enzyme inhibition, determining a compound's affinity for various receptors is crucial. Receptor binding assays measure how strongly a compound (ligand) binds to a specific receptor. High affinity and selectivity are desirable properties, as they can lead to more targeted effects with fewer off-target side effects. Benzimidazole derivatives have been noted to interact with a range of targets including cannabinoid and bradykinin (B550075) receptors. Profiling this compound against a panel of known receptors would be a critical step to identify its primary targets and understand its potential polypharmacology (activity at multiple targets). This process helps to build a comprehensive picture of the compound's interaction modes at a molecular level.

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. These interactions are fundamental to most cellular processes, including signal transduction and gene regulation. Some complex heterocyclic compounds have been investigated for their ability to influence PPIs. For example, certain therapeutic pyridazine compounds have been associated with the machinery of epigenetic modification. These processes involve enzymes that interact with histone proteins to add or remove chemical tags, thereby regulating gene expression. A compound like this compound could potentially modulate such PPIs by interfering with the binding of epigenetic enzymes to their histone substrates, representing a sophisticated mechanism of action.

Cellular Pathway Modulation Studies

Following biochemical assays, it is essential to study a compound's effect within a living cell. Cellular assays can confirm whether the molecular activity observed in vitro translates to a functional outcome and can help uncover its impact on complex signaling networks.

The benzimidazole nucleus is present in compounds known to modulate key intracellular signaling pathways. A notable example is the compound 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) , which shares structural similarities with this compound. Research demonstrated that BMT-1 inhibits the proliferation of T cells by targeting H+/K+-ATPases. This enzyme inhibition leads to a downstream effect on an intracellular signaling cascade: the disruption of proton transport causes intracellular acidification (a decrease in intracellular pH). This change in the cellular environment ultimately halts the progression of the cell cycle from the G1 to the S phase, thereby suppressing T cell proliferation. Investigating similar effects for this compound could reveal its potential as an immunomodulatory agent.

Understanding where a compound accumulates within a cell provides critical clues about its molecular target and mechanism of action. Techniques such as fluorescence microscopy using a tagged version of the compound or cell fractionation followed by analytical quantification can pinpoint its subcellular location (e.g., nucleus, mitochondria, cytoplasm, or cell membrane). In the study of the related compound BMT-1, the observation that it affected intracellular pH strongly suggested that its site of action was an intracellular compartment, which logically led researchers to investigate and confirm its inhibitory effect on H+/K+-ATPases located within the cell. Such localization studies would be vital to guide target identification efforts for this compound, narrowing the search for its binding partners and clarifying its biological function.

Target Identification Methodologies

Genetic Approaches (e.g., RNAi, CRISPR-Cas9 knockdown/knockout complementation for target validation):Once potential targets are identified through biochemical or proteomic methods, genetic techniques are essential for validation.nih.govnabea.pubBy reducing or eliminating the expression of a candidate target protein using RNA interference (RNAi) or CRISPR-Cas9 gene editing, researchers can determine if the absence of the protein mimics the effect of the compound.nih.govnabea.pubIf the cell or organism becomes resistant to the compound after the target protein is removed, it provides strong evidence that the protein is indeed the relevant molecular target. The advent of CRISPR-Cas9 has significantly streamlined this process, allowing for precise and efficient genome-wide screening to identify and validate drug targets.nabea.pub

While these methodologies provide a roadmap for how the molecular targets of this compound could be identified, the scientific community has not yet published research applying these techniques to this specific compound. Therefore, its biological activity and mechanism of action remain to be discovered.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Design Principles for SAR Investigations of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol Analogs

The design of new analogs of this compound for SAR studies is guided by several key principles aimed at systematically exploring the chemical space around the core scaffold to optimize biological activity. rsc.org

Rational drug design is a cornerstone of modern medicinal chemistry, leveraging detailed knowledge of the biological target to create specific and potent inhibitors. nih.gov This approach begins with identifying a relevant biological target, such as an enzyme or receptor, implicated in a disease process. For scaffolds combining benzimidazole (B57391) and pyridazinone moieties, targets like bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) and dihydrofolate reductase (DHFR) have been explored. mdpi.comnih.gov

The process involves using computational tools like molecular docking to predict how analogs of the lead compound, this compound, will bind to the active site of the target protein. researchgate.netresearchgate.net These in-silico studies help visualize crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's binding pocket. researchgate.netsemanticscholar.org For instance, docking studies on related benzimidazole-thieno[2,3-d]pyrimidine hybrids identified a high affinity for the TrmD enzyme, guiding further modifications. mdpi.com Similarly, research on other benzimidazole derivatives has shown that interactions with key residues like Glu196 in the corticotropin-releasing factor-1 (CRF-1) receptor are critical for binding. semanticscholar.org This information allows chemists to design and synthesize new derivatives with modifications aimed at enhancing these specific interactions, thereby increasing binding affinity and inhibitory potency. nih.gov

While rational design is highly targeted, combinatorial chemistry offers a complementary approach that enables the rapid synthesis and screening of a large number of diverse compounds. rsc.org This high-throughput method is particularly effective for exploring the SAR of a new scaffold when the precise biological target is unknown or when multiple structural modifications need to be evaluated simultaneously.

For benzimidazole-based compounds, liquid-phase combinatorial synthesis has been successfully employed. rsc.org This technique uses a soluble polymer support to facilitate the step-by-step construction of a library of analogs. By using a variety of building blocks (e.g., different substituted o-phenylenediamines and pyridazine (B1198779) precursors), researchers can systematically vary substituents at multiple positions on the core structure. rsc.org This generates a large library of related compounds that can be screened for biological activity. The results from this screening provide a broad and comprehensive dataset, quickly highlighting which structural features are essential for activity and which positions on the scaffold are amenable to modification. This allows for the rapid identification of "hit" compounds and the development of a preliminary SAR profile, which can then be refined using more targeted rational design approaches.

Impact of Substituent Modifications on Molecular Interaction and Mechanistic Activity

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the benzimidazole and pyridazinone rings. nih.gov Modifications can alter the molecule's electronic properties, size, shape, and ability to form specific intermolecular bonds, thereby modulating its interaction with biological targets. nih.govnih.gov

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the electron density distribution across the heterocyclic rings. tandfonline.com These changes directly impact the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to ligand-receptor binding. acs.org

SAR studies on various benzimidazole derivatives have consistently shown that substitutions at the N1, C2, C5, and C6 positions are critical for modulating anti-inflammatory and antimicrobial activities. nih.govmdpi.com For example, introducing electron-withdrawing groups like nitro (NO₂) or chloro (Cl) groups can enhance the acidity of the benzimidazole N-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) can increase the electron density on the aromatic system, potentially strengthening π-π stacking interactions with aromatic residues like tyrosine or tryptophan in a protein's active site. semanticscholar.org The strategic placement of these groups can fine-tune the binding affinity for a specific target, leading to enhanced potency. tandfonline.com

Table 1: Influence of Electronic Substituents on the Activity of Benzimidazole Analogs

| Compound Series | Substituent (R) | Electronic Effect | Observed Impact on Activity |

|---|---|---|---|

| 2-Arylbenzimidazoles | 4-NO₂ | Electron-Withdrawing | Potent antibacterial and anticancer activity observed. nih.gov |

| 2-Arylbenzimidazoles | 4-Cl | Electron-Withdrawing | Good antimicrobial activity against various bacterial strains. nih.gov |

| Pyridazinone Derivatives | Phenyl group | Can be modified | Substituents on the phenyl ring alter inhibitory efficiency against corrosion, suggesting a change in surface interaction. tandfonline.com |

This table is illustrative and compiles data from studies on related benzimidazole and pyridazinone structures to demonstrate established principles of electronic effects.

The size and three-dimensional shape (steric properties) of substituents play a crucial role in determining how a molecule fits into the binding pocket of its biological target. rsc.org A bulky substituent may cause steric hindrance, preventing the molecule from adopting the optimal conformation required for effective binding. Conversely, a well-placed group can enhance binding by occupying a specific hydrophobic pocket within the active site.

Hydrogen bonds are highly specific, directional interactions that are critical for molecular recognition in biological systems. sciencepublishinggroup.com The this compound scaffold possesses multiple sites capable of participating in hydrogen bonding: the benzimidazole N-H group and the pyridazinol O-H group act as donors, while the nitrogen atoms of both rings and the carbonyl oxygen of the pyridazinone tautomer can act as acceptors. researchgate.netnih.gov The strength and geometry of these hydrogen bonds are primary determinants of binding affinity. mdpi.com Theoretical studies confirm that intermolecular N-H···O and O-H···N interactions are energetically favorable and play a crucial role in the formation of stable complexes. sciencepublishinggroup.comresearchgate.net

Lipophilicity, the measure of a compound's affinity for a lipid environment, is another critical parameter. It influences a molecule's ability to cross biological membranes, such as the cell wall of bacteria, to reach its intracellular target. mdpi.com There is often a parabolic relationship between lipophilicity and biological activity; a compound must be sufficiently lipophilic to cross membranes but also have enough aqueous solubility to be transported in physiological fluids. Introducing lipophilic moieties, such as alkyl or aryl groups, can enhance membrane diffusion. For instance, the introduction of a sulfur atom and methyl groups into a related thienopyrimidine scaffold was a deliberate strategy to increase lipophilicity and improve its potential as an antibacterial agent against Gram-negative bacteria. mdpi.com

Fragment-Based Research and Lead Optimization Approaches Utilizing this compound Scaffolds

Fragment-Based Drug Discovery (FBDD) is a strategic approach in medicinal chemistry that begins with the identification of small, low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind weakly to a biological target. nih.govfrontiersin.org These fragments serve as efficient starting points for the development of more potent lead compounds through a process of systematic optimization. lifechemicals.com The this compound scaffold is well-suited for FBDD due to its modular nature, comprising two distinct heterocyclic fragments: the benzimidazole ring system and the pyridazin-3-ol core.

The initial phase of an FBDD campaign involves screening a library of diverse fragments to identify those that bind to the target of interest. nih.gov For a target susceptible to inhibition by the this compound scaffold, fragments representing its core components, such as benzimidazole itself or simple 3-hydroxypyridazine, would be screened. Biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR) are employed to detect these low-affinity interactions. nih.govfrontiersin.org

Once fragment hits are identified and their binding modes are characterized, the hit-to-lead optimization phase begins. This can proceed via several established strategies: lifechemicals.comcreative-biostructure.com

Fragment Growing: This is a common approach where a confirmed fragment hit is extended by adding functional groups to occupy adjacent pockets in the target's binding site. For instance, if the benzimidazole fragment binds effectively, medicinal chemists could systematically add substituents at its 4, 5, 6, or 7-positions to forge new, potency-enhancing interactions. Similarly, the pyridazin-3-ol fragment could be "grown" by adding substituents at the 4 or 5-positions of the pyridazine ring.

Fragment Linking: If screening reveals two different fragments that bind to adjacent sites on the target protein, they can be connected using a chemical linker. creative-biostructure.com For example, if a benzimidazole fragment and a separate pyridazinol-like fragment were found to bind in proximity, they could be linked to create a single, more potent molecule that recapitulates the core this compound structure. The design of the linker is crucial to ensure the correct orientation of the fragments is maintained. lifechemicals.com

Fragment Merging: This strategy is used when two fragments are found to bind in an overlapping fashion within the same binding site. creative-biostructure.com Chemists can design a novel, merged molecule that incorporates the key binding features of both original fragments into a single, more efficient chemical entity.

The table below illustrates a conceptual approach to lead optimization starting from the core fragments of the target scaffold.

| Initial Fragment | Optimization Strategy | Example Modification | Rationale for Improvement |

|---|---|---|---|

| Benzimidazole | Fragment Growing | Addition of a 5-fluoro or 5-chloro substituent. | To probe for halogen-bonding interactions and improve metabolic stability. |

| Pyridazin-3-ol | Fragment Growing | Introduction of a small alkyl group (e.g., methyl) at the 4-position. | To explore hydrophobic pockets and enhance binding affinity. |

| Benzimidazole + Pyridazin-3-ol (as separate hits) | Fragment Linking | Direct C-C bond formation between the benzimidazole C2 and pyridazine C6 positions. | To create a high-affinity ligand that occupies both binding sites simultaneously. |

Lead optimization of benzimidazole-containing compounds often focuses on modifying the benzimidazole core to improve potency and pharmacokinetic properties, such as blocking sites of metabolism. researchgate.net For the pyridazinone core, structure-activity relationship studies have shown that substitutions at the 6-position, such as with a phenyl ring, can significantly influence potency by interacting with lipophilic pockets in the target binding site. acs.org

Bioisosteric Replacement Strategies for Modulating Activity and Selectivity

Bioisosterism is a fundamental strategy in drug design where a substituent or functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, improve selectivity, alter pharmacokinetic profiles, or reduce toxicity. wikipedia.orgdrugdesign.org The this compound scaffold offers multiple positions where bioisosteric replacements can be applied to fine-tune its biological activity.

Bioisosteric modifications can be categorized as classical or non-classical. wikipedia.org Classical bioisosteres involve the substitution of atoms or groups with the same valence electron configuration (e.g., -OH for -NH2, or -Cl for -CH3). Non-classical bioisosteres are structurally distinct but still produce a similar biological effect by mimicking the key steric, electronic, or hydrogen-bonding properties of the original group. wikipedia.org

Key bioisosteric strategies applicable to the this compound scaffold include:

Modification of the Benzimidazole Ring: The benzimidazole moiety itself can be replaced with other bicyclic heteroaromatic rings to modulate properties. For example, replacing it with an imidazo[1,2-a]pyridine or an indole could alter the hydrogen bond donor/acceptor pattern and aromatic interactions, potentially leading to improved selectivity for a specific target. A common strategy involves replacing a C-H unit in the benzene (B151609) ring portion with a nitrogen atom to create an azabenzimidazole, which can improve solubility and introduce new hydrogen bonding capabilities.

Replacement of the Pyridazin-3-ol Core: The pyridazinone ring is a key structural feature in many biologically active compounds. researchgate.netsarpublication.com It can be replaced with other heterocyclic systems to alter the compound's properties. For instance, the pyridazinone moiety has been explored as a bioisosteric alternative to the phthalazine ring in other drug discovery campaigns. Within the ring, the C-H groups could be replaced by nitrogen to form a triazine, or the entire ring could be substituted with an open-chain mimic that maintains the key pharmacophoric features.

Modification of the 3-ol Group: The hydroxyl group at the 3-position is a critical hydrogen bond donor and potential site for metabolism. It can be replaced with various bioisosteres to modulate these characteristics. A classic replacement is an amino group (-NH2), which also acts as a hydrogen bond donor. Other replacements like a thiol (-SH) or a small N-acyl group could be considered. A tetrazole ring is a well-established non-classical bioisostere for a carboxylic acid, and by extension, can sometimes mimic the acidic properties of a hydroxyl group, often leading to improved metabolic stability and oral bioavailability. drughunter.com

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

| Original Moiety | Bioisosteric Replacement | Type | Potential Impact |

|---|---|---|---|

| Benzimidazole | Imidazo[1,2-a]pyridine | Heterocyclic Ring | Alter aromatic interactions, modulate basicity, improve selectivity. |

| -OH (at position 3) | -NH2 | Classical | Maintain hydrogen bond donor capability, potentially alter pKa and binding affinity. |

| -OH (at position 3) | Tetrazole ring | Non-classical | Increase metabolic stability, enhance oral bioavailability, mimic acidic proton. drughunter.com |

| Pyridazinone Ring | Phenyl ring | Non-classical | Change geometry and electronic properties, explore hydrophobic interactions. |

| C-H (on benzimidazole) | C-F | Classical | Block metabolic oxidation, potentially improve binding affinity through fluorine interactions. wikipedia.org |

By systematically applying these bioisosteric replacement strategies, medicinal chemists can rationally design and synthesize new analogues of this compound with optimized pharmacological profiles.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, electronic structure, and reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.netnih.govdergipark.org.tr For a compound like 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol, DFT would be employed to optimize its three-dimensional structure to the lowest energy state.

From this optimized geometry, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A smaller energy gap generally implies higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, these maps would identify the nitrogen atoms of the benzimidazole (B57391) and pyridazine (B1198779) rings, as well as the oxygen of the hydroxyl group, as potential sites for electrophilic attack and hydrogen bonding.

Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to study charge transfer interactions within the molecule, providing a deeper understanding of its electronic stabilization. nih.gov

Reactivity Prediction and Transition State Analysis

Transition state analysis, another application of QM, allows for the study of reaction mechanisms. By calculating the energy profile of a proposed reaction pathway, including the high-energy transition states, chemists can determine the feasibility of a reaction and understand the step-by-step mechanism of chemical transformations involving the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is central to drug discovery and design.

Protein-Ligand Docking for Binding Pose Prediction and Affinity Scoring

In the context of this compound, molecular docking would be used to predict how it interacts with the active site of a biological target, such as an enzyme or a receptor. nih.gov The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score" for each pose. This score, an estimation of the binding affinity, helps identify the most stable and likely binding mode. researchgate.net

Successful docking studies on related benzimidazole and pyridazinone derivatives have identified key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, with amino acid residues in the active sites of various proteins, including kinases, cholinesterases, and microbial enzymes. mdpi.com For instance, the benzimidazole ring is a well-known pharmacophore that often engages in π-π stacking with aromatic residues like tyrosine or phenylalanine, while the nitrogen and oxygen atoms can act as hydrogen bond donors or acceptors. nih.gov

Table 1: Representative Docking Study Parameters for Related Compounds (Note: This table is illustrative and not based on data for the specific title compound)

| Compound Class | Target Protein | Software Used | Typical Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Benzimidazole Derivatives | Dihydrofolate Reductase | AutoDock | -7.0 to -9.5 | Asp, Phe, Leu |

| Pyridazinone Derivatives | Glutamate Receptors | AutoDock Vina | -8.7 to -11.6 | Ser, Thr, Tyr |

| Benzimidazole Analogs | Beta-Tubulin | AutoDock 4.0 | -7.1 to -8.5 | Thr, Tyr, Phe |

Virtual Screening for Identifying Potential Biological Targets

Virtual screening is a powerful application of molecular docking used to search large databases of compounds to identify those that are most likely to bind to a specific biological target. researchgate.net Conversely, if a compound like this compound has known biological activity, reverse virtual screening can be performed. In this approach, the compound is docked against a wide array of known protein structures to identify potential new biological targets, which can help elucidate its mechanism of action or identify opportunities for drug repurposing.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of the protein-ligand complex in a simulated physiological environment. nih.govnih.gov

For a complex of this compound and a target protein, an MD simulation would start with the best-docked pose. Over a simulation period (typically nanoseconds), the trajectory of all atoms is calculated based on a force field. Analysis of this trajectory can reveal:

Binding Stability: By calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time, researchers can assess whether the ligand remains stably bound in the active site. nih.gov

Interaction Persistence: MD simulations show which of the initial interactions (like hydrogen bonds) are stable and maintained throughout the simulation.

Conformational Changes: The simulation can reveal if the binding of the ligand induces conformational changes in the protein, or how the ligand itself adapts its conformation within the binding pocket.

MD simulations are computationally intensive but provide a more accurate and realistic assessment of the binding event than docking alone, confirming the stability of predicted binding poses. cumhuriyet.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR represents a powerful computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This method is widely used to predict the activity of new molecules and to gain insight into the mechanisms of drug-receptor interactions. nih.gov

Both 2D and 3D-QSAR models are valuable tools. 2D-QSAR studies correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), electronic properties, and topological indices. derpharmachemica.com For instance, a 2D-QSAR study on benzimidazole derivatives might reveal that increased hydrophobic area is correlated with higher activity. derpharmachemica.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of atoms. researchgate.net These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For pyridazinone derivatives, 3D-QSAR has been used to correlate variations in steric and electrostatic properties with fungicidal activity. researchgate.net Such models can be highly predictive and offer crucial insights for designing more potent compounds prior to their synthesis. researchgate.netnih.gov

Table 3: Comparison of 2D-QSAR and 3D-QSAR

| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA/CoMSIA) |

| Input Data | 2D chemical structures and associated biological activities. | 3D aligned conformations of molecules and their biological activities. |

| Descriptors | Calculated physicochemical properties (e.g., molecular weight, logP, polar surface area, topological indices). derpharmachemica.com | Steric and electrostatic fields calculated on a 3D grid surrounding the molecules. researchgate.net |

| Output | A mathematical equation relating descriptors to activity. | 3D contour maps indicating favorable and unfavorable regions for steric bulk, positive/negative charge, etc. nih.gov |

| Primary Use | Rapid screening and prediction based on general properties. Identifying key global physicochemical requirements for activity. | Detailed structural optimization. Provides visual guidance for where to modify a lead compound to improve activity. |

| Limitations | Does not explicitly account for the 3D shape and stereochemistry of the molecule. | Requires accurate 3D alignment of all molecules in the dataset, which can be challenging. |

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a key step in both structure-based and ligand-based drug design. nih.gov For a series of active compounds containing the this compound scaffold, a pharmacophore model can be generated to distill the key interaction features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov

These models can then be used as 3D queries to screen large virtual compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to be active. nih.gov For example, a pharmacophore model for pyridazinone derivatives might identify the pyridazinone core and an aminoalkyl group as conferring high affinity. nih.gov The successful application of a hybrid pharmacophore concept, combining features from different known active fragments, has also been reported. mdpi.com

Table 4: Common Pharmacophoric Features and Their Significance

| Feature | Symbol | Description | Potential Role in this compound |

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons capable of accepting a hydrogen bond (e.g., carbonyl oxygen, pyridine-like nitrogen). | The nitrogen atoms in the pyridazine ring and the carbonyl oxygen of the pyridazin-3-ol tautomer. |

| Hydrogen Bond Donor | HBD | An atom or group with a hydrogen atom attached to an electronegative atom (e.g., N-H, O-H). | The N-H group of the benzimidazole ring and the O-H group of the pyridazin-3-ol tautomer. |

| Hydrophobic Feature | H | A non-polar group or region of the molecule (e.g., alkyl chains, aromatic rings). | The benzene (B151609) ring of the benzimidazole moiety. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms (e.g., benzene, imidazole). | The benzimidazole ring system. |

| Positive Ionizable | PI | A group that is likely to be protonated and carry a positive charge at physiological pH. | The imidazole (B134444) nitrogen could potentially be protonated. |

| Negative Ionizable | NI | A group that is likely to be deprotonated and carry a negative charge at physiological pH. | The hydroxyl group of the pyridazin-3-ol tautomer could be deprotonated. |

De Novo Design Approaches from the this compound Core

De novo design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a target protein. The this compound core serves as an excellent starting scaffold for such approaches. This core combines the benzimidazole nucleus, a well-established pharmacophore in medicinal chemistry nih.gov, with the versatile pyridazinone ring system. nih.gov

Computational methods can "grow" new functional groups from this core scaffold, exploring different substitutions to optimize interactions with a target's binding pocket. For example, based on 3D-QSAR contour maps or docking studies, specific side chains can be designed and attached to the pyridazinone or benzimidazole rings to enhance binding affinity. nih.gov The strategy of creating hybrid molecules by combining the core with other known pharmacophores, such as thieno[2,3-d]pyrimidines, is a powerful approach to generate novel chemical entities with potentially improved or dual activities. mdpi.com These computationally designed molecules can then be prioritized for synthesis and biological evaluation, streamlining the drug discovery process.

Table 5: Potential Sites for Modification on the this compound Scaffold for De Novo Design

| Position on Scaffold | Type of Modification | Rationale for Design |

| Benzimidazole N-1 Position | Alkylation, Arylation | To explore interactions in a specific pocket of the binding site and modulate physicochemical properties like solubility. |

| Benzimidazole Benzene Ring | Substitution (e.g., with halogens, methoxy (B1213986) groups) | To modulate electronic properties and explore potential hydrophobic or halogen-bonding interactions. |

| Pyridazinone N-H/O-H Tautomer | Alkylation at N or O position | To alter hydrogen bonding capabilities and potentially block metabolism at this site. |

| Pyridazinone Ring Positions 4 and 5 | Substitution with small alkyl or functional groups | To probe for additional binding interactions and influence the overall conformation of the molecule. |

Chemical Biology Applications and Probe Development

Development of Fluorescent Analogs of 6-(1H-benzoimidazol-2-yl)pyridazin-3-ol for Imaging and Binding Studies

The development of fluorescent analogs is a powerful strategy for visualizing the distribution of a small molecule within cells and for studying its binding to potential targets. While specific research on fluorescent derivatives of this compound is not extensively documented, the principles for their design can be inferred from studies on related benzimidazole-containing compounds. The benzimidazole (B57391) moiety itself is a known fluorophore, and its derivatives have been successfully developed as fluorescent probes. researchgate.netresearchgate.net

The core strategy involves modifying the parent compound to incorporate a fluorescent tag without significantly altering its biological activity. This can be achieved by attaching a fluorophore at a position on the molecule that is not critical for its biological interactions. For this compound, potential modification sites could include the pyridazinone ring or the benzimidazole nucleus, away from key interaction points.

Research on related compounds, such as 2-(1H-benzoimidazol-2-yl)phenol and 2-(1H-benzoimidazol-2-yl)quinolin-8-ol derivatives, provides a roadmap for this process. researchgate.netresearchgate.net In these studies, various substituents were added to the benzimidazole or the adjacent phenolic/quinolinic ring system, and the resulting effects on their fluorescent properties were measured. researchgate.netresearchgate.net These studies often explore parameters like UV-Vis absorption, emission spectra, quantum yields, and the influence of solvent polarity on fluorescence. researchgate.net For instance, the synthesis of 2-(2-hydroxyaryl)-1H-benzimidazole derivatives has been shown to yield compounds with significant Stokes shifts, a desirable property for fluorescent probes to minimize self-quenching and background interference. researchgate.netresearchgate.net

A theoretical study on optimizing the properties of 6-(1H-benzimidazol)-2-naphthalenol as a fluorescent probe for thiophenols highlighted how the introduction of different functional groups (e.g., –OH, –OR, –NO2, –CN) can modulate solubility and optical properties. nih.gov Such computational approaches could be invaluable in the rational design of fluorescent analogs of this compound, predicting the impact of specific modifications on both the photophysical properties and the potential for biological imaging. nih.gov

Table 1: Potential Design Strategies for Fluorescent Analogs

| Strategy | Description | Key Considerations |

|---|---|---|

| Intrinsic Fluorescence | Leverage the native fluorescence of the benzimidazole core. | The intrinsic quantum yield may be low. Modifications to the pyridazinone or benzimidazole rings can be made to enhance fluorescence. |

| Fluorophore Conjugation | Covalently attach a known fluorophore (e.g., fluorescein, rhodamine, or a modern synthetic dye) to the parent molecule. | The linker and attachment site must be chosen carefully to avoid disrupting the compound's biological activity. The size of the fluorophore can impact cell permeability. |

| Environment-Sensitive Probes | Design analogs whose fluorescence properties (intensity, wavelength) change upon binding to a target or entering a specific cellular environment. | Requires detailed knowledge of the binding mode and the microenvironment of the target. |

The development of such fluorescent analogs would enable high-resolution imaging of the subcellular localization of this compound, providing clues about its potential sites of action. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could be employed with these probes to study binding kinetics and identify direct molecular interactors in living cells. nih.gov

Biotinylated Probes for Target Enrichment and Identification